

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of HPG1860

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HPG1860

Cat. No.: B15614967

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Introduction

HPG1860 is a novel, non-bile acid, potent, and selective full agonist of the Farnesoid X Receptor (FXR).^{[1][2]} As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a promising therapeutic target for nonalcoholic steatohepatitis (NASH).^{[3][4]} **HPG1860** has demonstrated a promising efficacy and safety profile in preclinical models and clinical trials, positioning it as a potential best-in-class treatment for NASH and other liver-related metabolic diseases.^{[1][4][5]} These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **HPG1860**, along with detailed protocols for key in vitro and in vivo experiments.

Pharmacokinetic Profile

HPG1860 exhibits favorable pharmacokinetic properties across multiple species, characterized by good oral bioavailability and low plasma clearance.^[2] Preclinical studies in mice, rats, and dogs have demonstrated its potential for effective systemic exposure after oral administration.^[2] Phase I clinical trials in healthy volunteers have confirmed a PK profile that supports once-daily dosing.^{[1][6]}

Table 1: Preclinical Pharmacokinetic Parameters of HPG1860

Parameter	Mouse	Rat	Dog	Human (Liver Microsome s)	Monkey (Liver Microsome s)
Oral Bioavailability (%)	77.2[2]	52.1[2]	59.4[2]	-	-
Plasma Clearance	Low[2]	Low[2]	Low[2]	-	-
Microsomal Half-life (min)	-	115.79	237.17	447.18	154.38

Pharmacodynamic Profile

HPG1860 is a potent and selective FXR agonist. In vitro assays confirm its high affinity for the FXR receptor, and in vivo studies demonstrate robust target engagement and significant therapeutic effects in a NASH model.[2]

Table 2: In Vitro Pharmacodynamic Properties of HPG1860

Parameter	Value	Assay Type
FXR EC50	0.005 μ M[2]	Time-Resolved Fluorescence Energy Transfer (TR-FRET)
FXR EC50	18 nM	Luciferase Reporter Assay
Selectivity (TGR5 and 13 other nuclear receptors)	>30.0 μ M	cAMP Biological Assay

Table 3: Preclinical In Vivo Pharmacodynamic Effects of HPG1860 in a NASH Mouse Model

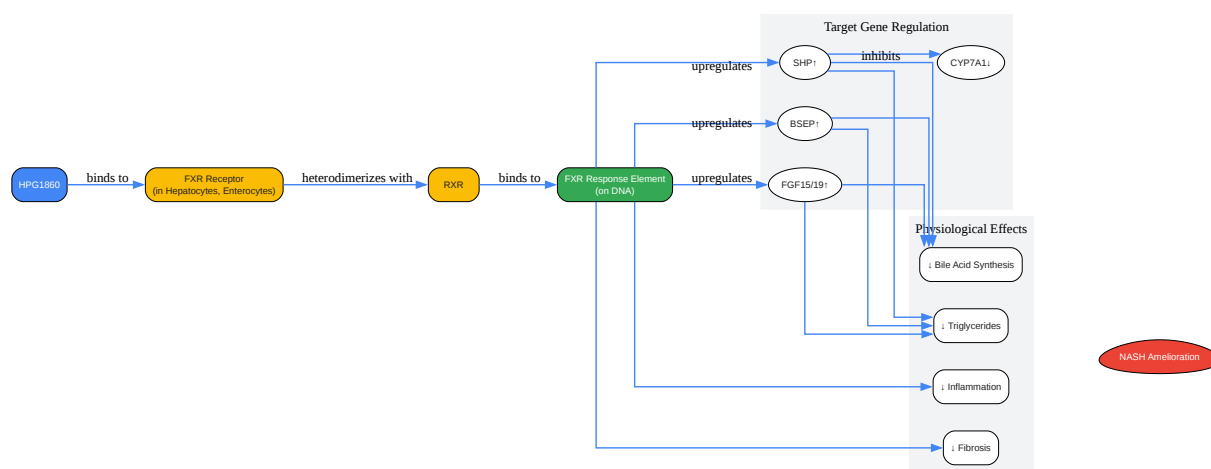
Dose (mg/kg, p.o., once daily for 27 days)	Outcome
1, 3, 10[2]	Substantial decrease in liver injury markers (ALT and AST).[2]
1, 3, 10[2]	Dose-dependent reduction of steatosis.[2]
10[2]	Complete clearance of steatosis.[2]
1, 3, 10[2]	Statistically significant improvement in NAFLD Activity Score (NAS).[2]
1, 3, 10[2]	Alleviation of liver inflammation and modest amelioration of fibrosis.[2]

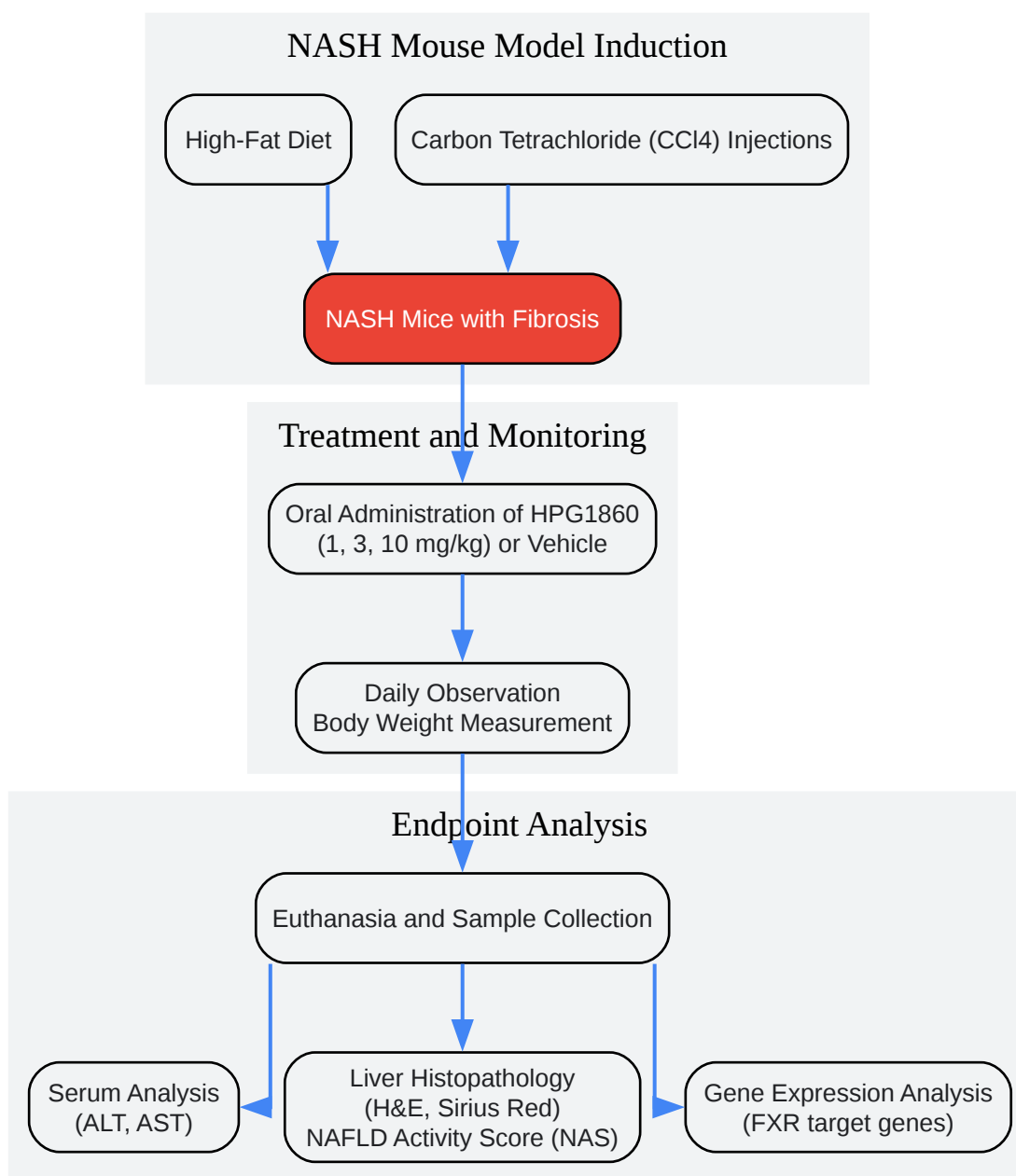
Table 4: Clinical Pharmacodynamic Effects of HPG1860

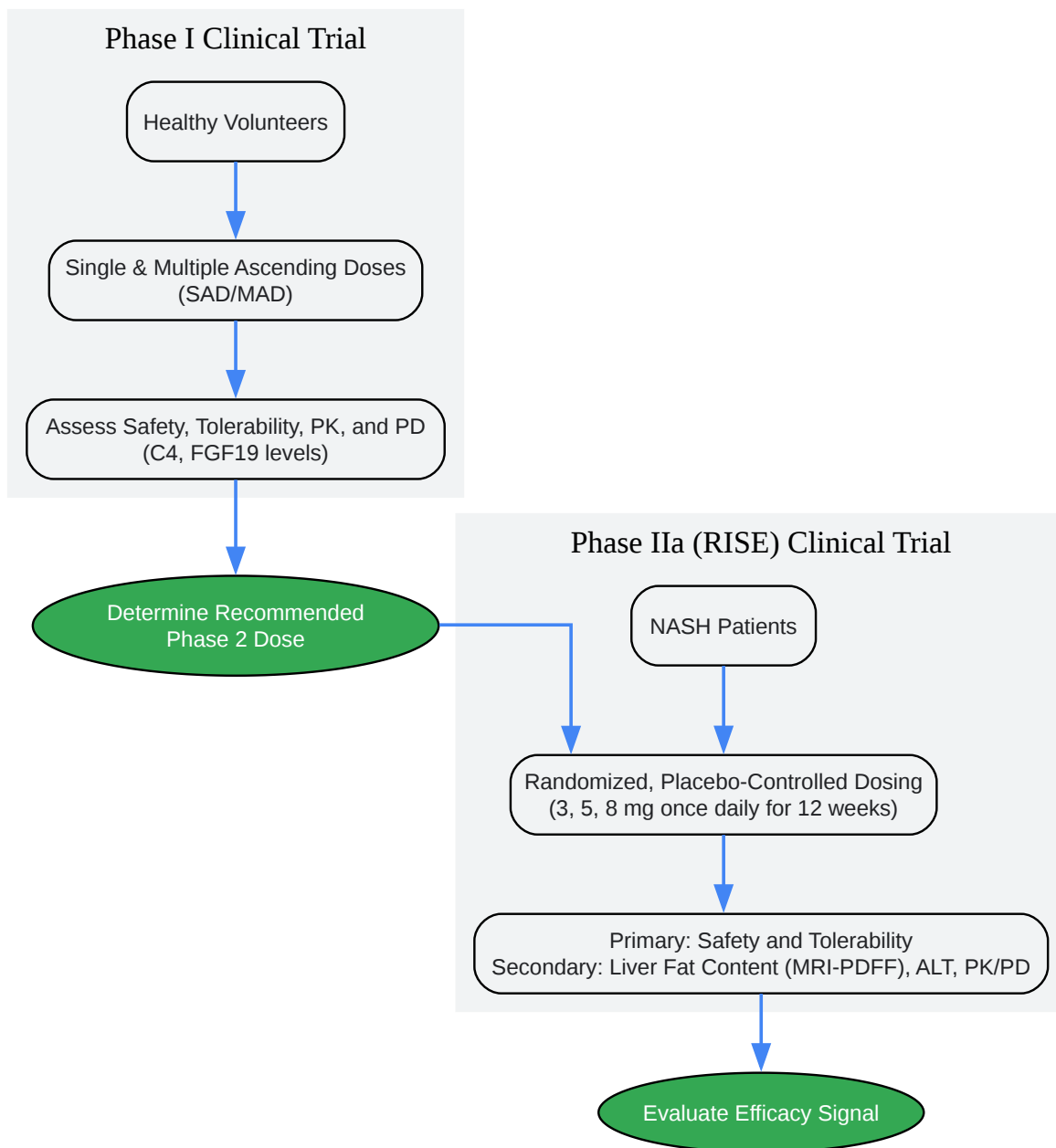
Study Phase	Dose	Key Finding
Phase I (Healthy Volunteers, Multiple Ascending Dose)	5 mg	93.1% decrease in C4 (a biomarker of bile acid synthesis).[6]
10 mg	97.0% decrease in C4.[6]	
20 mg	97.6% decrease in C4.[6]	
Phase IIa (RISE Study, NASH Patients, 12 weeks)	3 mg	-20.15% mean relative change in liver fat content (LFC).
5 mg	-7.08% mean relative change in LFC.	
8 mg	-38.64% mean relative change in LFC.	
3 mg	-7.0% mean percentage change in ALT (in patients with elevated baseline ALT).	
5 mg	-7.6% mean percentage change in ALT (in patients with elevated baseline ALT).	
8 mg	-22.5% mean percentage change in ALT (in patients with elevated baseline ALT).	
3 mg	9.1% incidence of treatment-related pruritus.[4]	
5 mg	9.5% incidence of treatment-related pruritus.[4]	
8 mg	27.3% incidence of treatment-related pruritus.[4]	

Signaling Pathway and Experimental Workflows

The mechanism of action of **HPG1860** and the workflows for its preclinical and clinical evaluation are depicted in the following diagrams.







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References

- 1. HEPAGENE [hepagene.com]
- 2. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 3. Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist HPG1860 in Patients with NASH [prnewswire.com]
- 5. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of HPG1860 - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
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